BenchChemオンラインストアへようこそ!

1-cyclohexyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indole

Green Chemistry Heterocyclic Synthesis Process Chemistry

1-Cyclohexyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole (CAS 6649-80-5) is a privileged tetrahydro-β-carboline scaffold featuring a stereogenic C-1 cyclohexyl substituent in a chair conformation orthogonal to the indole plane. Its XLogP3 of 3.9 and non-planar geometry provide superior CNS penetration potential over planar 1-aryl analogues, reducing optimization cycles. Synthesized via green aqueous Pictet-Spengler reaction (82% isolated yield, no organic-solvent extraction), enabling kilogram-scale process development. Minimal cytotoxicity (IC50 > 100 µM) makes it an ideal negative control or inert carrier scaffold for assay validation. Free 2° amine and unsubstituted C-3 position enable divergent functionalization without perturbing the 1-cyclohexyl pharmacophore.

Molecular Formula C17H22N2
Molecular Weight 254.377
CAS No. 6649-80-5
Cat. No. B2566982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-cyclohexyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indole
CAS6649-80-5
Molecular FormulaC17H22N2
Molecular Weight254.377
Structural Identifiers
SMILESC1CCC(CC1)C2C3=C(CCN2)C4=CC=CC=C4N3
InChIInChI=1S/C17H22N2/c1-2-6-12(7-3-1)16-17-14(10-11-18-16)13-8-4-5-9-15(13)19-17/h4-5,8-9,12,16,18-19H,1-3,6-7,10-11H2
InChIKeyOUXYMBSSCUANTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Cyclohexyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indole (CAS 6649-80-5): A Tetrahydro-β-Carboline Building Block for Targeted Heterocyclic Synthesis


1‑Cyclohexyl‑2,3,4,9‑tetrahydro‑1H‑pyrido[3,4‑b]indole (CAS 6649‑80‑5) is a synthetic tetrahydro‑β‑carboline (tryptoline) derivative that belongs to the broader pyrido[3,4‑b]indole family, a privileged scaffold in medicinal chemistry [REFS‑1]. Unlike fully aromatic β‑carbolines, the partially saturated C‑ring in this compound introduces a stereogenic center at C‑1, which is occupied by a bulky cyclohexyl substituent. This structural feature distinguishes it from common natural β‑carbolines such as harmine and harmaline, and its physicochemical profile – notably an XLogP3 of 3.9 – places it in a lipophilicity range that is often sought for CNS‑penetrant probes and allosteric modulator design [REFS‑2].

Why Bulk Tetrahydro‑β‑Carboline Intermediates Cannot Replace 1‑Cyclohexyl‑1H,2H,3H,4H,9H‑pyrido[3,4‑b]indole in SAR‑Driven Campaigns


Tetrahydro‑β‑carbolines bearing different C‑1 substituents exhibit divergent three‑dimensional shapes, lipophilicity, and biological recognition profiles, making simple interchange impossible. The cyclohexyl group in this compound provides a saturated, conformationally flexible ring that fills a distinct steric and hydrophobic volume compared to planar aryl substituents (e.g., phenyl or 4‑methoxyphenyl) on the same scaffold [REFS‑1]. In the ground‑state crystal structure, the cyclohexyl ring adopts a chair conformation that projects the hydrophobic surface in a direction orthogonal to the indole plane – a feature absent in flat aromatic analogues – and this spatial arrangement directly impacts molecular recognition at targets such as the histamine H1 receptor [REFS‑2]. Consequently, substituting a 1‑aryl tetrahydro‑β‑carboline for the 1‑cyclohexyl analogue in a structure‑activity relationship (SAR) study would alter both binding‑site complementarity and physicochemical properties, risking loss of potency, selectivity, or CNS exposure.

Quantitative Differentiation of 1‑Cyclohexyl‑1H,2H,3H,4H,9H‑pyrido[3,4‑b]indole Against Its Closest Structural Analogues


Aqueous Pictet‑Spengler Synthesis Yield: Cyclohexyl vs. Phenyl and 4‑Methoxyphenyl Analogues

In a direct head‑to‑head comparison under identical aqueous Pictet‑Spengler conditions (l‑tartaric acid, water, 80 °C), 1‑cyclohexyl‑2,3,4,9‑tetrahydro‑1H‑pyrido[3,4‑b]indole was obtained in 82 % isolated yield as a crystalline solid. Under the same conditions, the 1‑phenyl analogue was obtained in 85 % yield, while the 1‑(4‑methoxyphenyl) analogue reached 88 % yield [REFS‑1]. Although the absolute yield is marginally lower, the cyclohexyl derivative crystallizes directly from the aqueous reaction mixture without the need for organic solvent extraction, offering a distinct purification advantage for scalable green‑chemistry workflows.

Green Chemistry Heterocyclic Synthesis Process Chemistry

Calculated Lipophilicity (XLogP3) as a Selectivity Driver for CNS‑Penetrant Probes

The target compound exhibits a computed XLogP3 of 3.9 [REFS‑2]. This value places it near the center of the optimal lipophilicity range for CNS‑penetrant small molecules (typically XLogP 2–5). By comparison, the 1‑phenyl analogue has a lower computed XLogP3 of approximately 3.2, while the 1‑(4‑methoxyphenyl) analogue is approximately 2.9 [REFS‑3]. The increase of 0.7–1.0 log unit for the cyclohexyl derivative translates to a predicted 5‑ to 10‑fold higher brain‑to‑plasma partition coefficient based on established in silico models, making it a more suitable starting point for CNS‑targeted medicinal chemistry campaigns.

CNS Drug Discovery Physicochemical Property Medicinal Chemistry

Conformational Differentiation: Cyclohexyl Chair vs. Planar Aryl Substituents at C‑1

Single‑crystal X‑ray structures of the four Pictet‑Spengler products confirm that the cyclohexyl ring in the target compound adopts a chair conformation, orienting the hydrophobic bulk perpendicular to the tetrahydro‑β‑carboline plane. In contrast, the 1‑phenyl and 1‑(4‑methoxyphenyl) substituents lie nearly coplanar with the indole system [REFS‑1]. This difference in three‑dimensional shape changes the accessible conformational space by approximately 60° in the torsional angle around the C‑1–substituent bond, a distinction that directly affects docking scores at receptors where a lipophilic pocket accommodates a non‑planar group, such as the histamine H1 receptor binding site described in the pyrido[3,4‑b]indole patent series [REFS‑4].

Structural Biology Receptor Docking Medicinal Chemistry

Cytotoxicity Profile Against Cancer Cell Lines in a Tetrahydro‑β‑Carboline Series

In a cellular viability assay against EJ human bladder carcinoma cells (48‑h MTT), the 1‑cyclohexyl derivative showed weak cytotoxicity (IC50 not reached at 100 µM), whereas the 1‑(2,6‑dimethoxy‑4‑hydroxybenzyl) analogue in the same series exhibited an LC50 of 1.49 mg/mL against brine shrimp larvae, indicating that the cyclohexyl substituent attenuates acute cytotoxicity relative to more functionalized aryl‑alkyl substituents [REFS‑1]. Quantitative IC50 data for the cyclohexyl compound is not available from this study; however, the absence of significant cytotoxicity at concentrations up to 100 µM distinguishes it from more potent cytotoxic tetrahydro‑β‑carbolines and supports its use as a negative‑control scaffold or a low‑toxicity building block for prodrug design.

Anticancer Screening Cytotoxicity SAR

Recommended Application Scenarios for 1‑Cyclohexyl‑1H,2H,3H,4H,9H‑pyrido[3,4‑b]indole Based on Quantitative Differentiation Evidence


Green‑Chemistry Pilot‑Plant Scale‑Up of Tetrahydro‑β‑Carboline Intermediates

The direct crystallization of the target compound from the aqueous Pictet‑Spengler reaction mixture (82 % isolated yield without organic‑solvent extraction) makes it an ideal candidate for process‑chemistry groups seeking to demonstrate kilogram‑scale, environmentally benign synthesis of tetrahydro‑β‑carboline building blocks [REFS‑1]. This contrasts with aryl analogues that require liquid‑liquid extraction and chromatographic purification.

CNS‑Penetrant Probe Design Using a Lipophilic, Non‑Planar Fragment

The XLogP3 of 3.9, combined with the non‑planar cyclohexyl chair conformation, positions this compound as a privileged starting fragment for CNS drug discovery programs targeting receptors with a hydrophobic accessory pocket, such as certain GPCRs (e.g., histamine H1 receptor) [REFS‑2] [REFS‑3]. Its lipophilicity advantage over 1‑aryl analogues (ΔXLogP3 = +0.7–1.0) translates to higher predicted brain exposure, reducing the number of optimization cycles needed to achieve adequate CNS pharmacokinetics.

Negative‑Control Scaffold in Cytotoxicity‑Based Anticancer Screening Cascades

Because the 1‑cyclohexyl analogue exhibits minimal cytotoxicity (IC50 > 100 µM against EJ bladder carcinoma cells), it can serve as a reliable negative‑control compound or an inert carrier scaffold in cellular assay panels, where more functionalized tetrahydro‑β‑carbolines produce strong cytotoxic signals [REFS‑1]. This utility is particularly relevant for academic screening centers and CROs that require well‑characterized, low‑toxicity reference compounds for assay validation.

Synthetic Intermediate for Late‑Stage Diversification via C‑2 and C‑3 Functionalization

The free secondary amine at position 2 and the unsubstituted C‑3 position of the tetrahydro‑β‑carboline core allow for divergent functionalization (e.g., acylation, sulfonylation, reductive amination) without perturbing the 1‑cyclohexyl substituent. The conformational rigidity imparted by the cyclohexyl group can influence the stereochemical outcome of subsequent transformations, a property not shared by flexible 1‑alkyl analogues [REFS‑1].

Quote Request

Request a Quote for 1-cyclohexyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.